2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds often involves acyl coupling of 2-aminobenzophenones with α- (benzotriazol-1-yl)-N-acylglycines followed by displacement of the benzotriazole ring with ammonia and cyclization of the resulting monoacyl aminals . Another method involves the reaction of 2-amino-2,3-dihydro-1H-2λ5-[1,3,2]diazaphospholo[4,5-b]pyridin-2-one with 1-isothiocyanato-4-chlorobenzene .Future Directions
Given the limited information available on “2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile”, future research could focus on its synthesis, properties, and potential applications. It would be particularly interesting to explore its potential in the pharmaceutical sector, given the bioactive properties of similar compounds .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile involves the condensation of 2-aminobenzenethiol with malononitrile followed by cyclization and oxidation.", "Starting Materials": [ "2-aminobenzenethiol", "malononitrile", "sodium ethoxide", "acetic acid", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzenethiol (1.0 eq) and malononitrile (1.0 eq) in ethanol and add sodium ethoxide (1.2 eq).", "Step 2: Heat the mixture at reflux for 6 hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in acetic acid and heat the solution at reflux for 2 hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Dissolve the precipitate in hydrogen peroxide and heat the solution at reflux for 2 hours.", "Step 7: Cool the mixture and filter the precipitate to obtain 2-oxo-2,3-dihydro-1,3-benzothiazole-5-carbonitrile." ] } | |
CAS No. |
864265-82-7 |
Molecular Formula |
C8H4N2OS |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
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